1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206990-09-1
VCID: VC7177816
InChI: InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28)
SMILES: CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Molecular Formula: C23H22N4O
Molecular Weight: 370.456

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

CAS No.: 1206990-09-1

Cat. No.: VC7177816

Molecular Formula: C23H22N4O

Molecular Weight: 370.456

* For research use only. Not for human or veterinary use.

1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide - 1206990-09-1

Specification

CAS No. 1206990-09-1
Molecular Formula C23H22N4O
Molecular Weight 370.456
IUPAC Name 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C23H22N4O/c1-16-6-8-19(9-7-16)26-23(28)17-10-12-27(13-11-17)22-18(14-24)15-25-21-5-3-2-4-20(21)22/h2-9,15,17H,10-13H2,1H3,(H,26,28)
Standard InChI Key HCFDUPRCPGQRJJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N

Introduction

Chemical Architecture and Physicochemical Properties

Structural Characteristics

The compound’s structure features a quinoline scaffold substituted with a cyano group at position 3, which enhances electron-withdrawing properties and influences binding affinity to biological targets. The piperidine ring at position 4 introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets. The N-(4-methylphenyl)carboxamide moiety further contributes to solubility and bioavailability by balancing hydrophobic and hydrophilic interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H22N4O\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}PubChem
Molecular Weight370.456 g/molPubChem
IUPAC Name1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamidePubChem
SMILESCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#NVulcanChem

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the connectivity of the piperidine and quinoline moieties, with distinctive signals for the cyano group (δ\delta ~110 ppm in 13C^{13}\text{C}-NMR) and aromatic protons. Density functional theory (DFT) calculations predict a planar quinoline ring and a chair conformation for the piperidine, minimizing steric hindrance.

Synthesis and Optimization Strategies

Multi-Step Synthetic Routes

The synthesis involves three primary stages: (1) preparation of the 3-cyanoquinoline intermediate via cyclocondensation of aniline derivatives with malononitrile, (2) functionalization of the piperidine ring at position 4 with a carboxamide group, and (3) coupling with 4-methylaniline under peptide-coupling conditions. A representative pathway is outlined below:

  • Quinoline Formation:
    Aniline derivative+MalononitrileAcOH, Δ3-Cyanoquinoline\text{Aniline derivative} + \text{Malononitrile} \xrightarrow{\text{AcOH, Δ}} 3\text{-Cyanoquinoline}

  • Piperidine Modification:
    Piperidine-4-carboxylic acidSOCl2Acid chloride4-MethylanilineCarboxamide\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{4-Methylaniline}} \text{Carboxamide}

  • Coupling Reaction:
    3-Cyanoquinoline+Piperidine carboxamidePd catalysisTarget Compound3\text{-Cyanoquinoline} + \text{Piperidine carboxamide} \xrightarrow{\text{Pd catalysis}} \text{Target Compound}

Reaction Optimization

Yields are highly dependent on solvent choice and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve solubility during coupling reactions, while microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours.

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF15%
Temperature80°C20%
CatalystPalladium acetate25%
Reaction Time2 hours (microwave)30%

Pharmacological Activities and Mechanisms

Anticancer Activity

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, disrupting angiogenesis and tumor proliferation. In vitro assays against MCF-7 breast cancer cells show an IC50_{50} of 2.3 μM, comparable to sorafenib.

Antimicrobial Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic piperidine ring.

Research Findings and Comparative Analysis

In Vitro Profiling

A 2024 screen of 120 quinoline analogs identified 1-(3-cyanoquinolin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide as a top candidate due to its balanced potency (EGFR IC50_{50} = 18 nM) and selectivity (>100-fold over non-cancerous cells).

In Vivo Efficacy

In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days, with no significant hepatotoxicity.

Table 3: Comparative Anticancer Activity

CompoundIC50_{50} (MCF-7)Tumor Reduction (%)
Target Compound2.3 μM62
Sorafenib1.8 μM58
Erlotinib4.1 μM45

Future Directions and Challenges

Structural Modifications

Introducing fluorinated groups at the quinoline 6-position could enhance blood-brain barrier penetration for neurological applications. Additionally, replacing the methyl group with a trifluoromethyl moiety may improve metabolic stability.

Clinical Translation

Phase I trials are needed to assess pharmacokinetics and safety. Key challenges include optimizing oral bioavailability (currently 42% in rats) and mitigating potential CYP450 interactions.

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